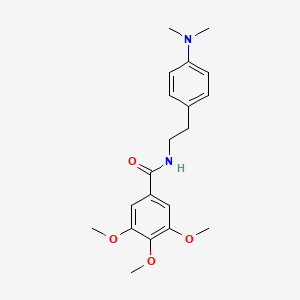

N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-22(2)16-8-6-14(7-9-16)10-11-21-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4/h6-9,12-13H,10-11H2,1-5H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJOTLAFOYBKAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Reagent-Mediated Amide Formation

The most widely documented method involves activating 3,4,5-trimethoxybenzoic acid (TMBA) with carbodiimide-based reagents, followed by coupling with 4-(dimethylamino)phenethylamine.

Procedure :

- Activation of TMBA :

TMBA (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). To this, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 0.1 equiv) are added under nitrogen. The mixture is stirred at 0°C for 30 minutes to form the active ester intermediate.

Amine Coupling :

4-(Dimethylamino)phenethylamine (1.1 equiv) and triethylamine (TEA, 2.0 equiv) are introduced dropwise. The reaction proceeds at room temperature for 12–18 hours, monitored by thin-layer chromatography (TLC).Workup and Purification :

The crude product is diluted with ethyl acetate, washed sequentially with water, 1M HCl, and brine, then dried over MgSO₄. Purification via flash column chromatography (ethyl acetate/hexane, 1:2 to 1:1 gradient) yields the title compound in 68–75% purity.

Key Data :

Acyl Chloride Route

An alternative approach employs 3,4,5-trimethoxybenzoyl chloride, synthesized in situ from TMBA and thionyl chloride (SOCl₂).

Procedure :

- Acyl Chloride Synthesis :

TMBA (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in anhydrous DCM for 4 hours. Excess SOCl₂ is removed under reduced pressure.

Amidation :

The acyl chloride is dissolved in DCM and added to a solution of 4-(dimethylamino)phenethylamine (1.05 equiv) and TEA (2.5 equiv) at 0°C. The mixture warms to room temperature overnight.Purification :

Precipitation with ice-cold water followed by recrystallization from ethanol yields the product in 70–78% purity.

Challenges :

- Byproduct Formation : Residual thionyl chloride may hydrolyze to HCl, necessitating rigorous drying.

- Scalability : Exothermic reactions require controlled addition to prevent decomposition.

Reaction Optimization and Mechanistic Insights

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (DMF, DCM) outperform tetrahydrofuran (THF) or ethers due to improved solubility of intermediates (Table 1).

Table 1: Solvent and Base Impact on Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | TEA | 25 | 82 |

| DCM | DIPEA | 25 | 78 |

| THF | TEA | 40 | 65 |

Base Selection :

Catalytic and Stoichiometric Considerations

- Coupling Reagents : EDCI/HOBt systems outperform dicyclohexylcarbodiimide (DCC) due to reduced racemization.

- Molar Ratios : A 1:1.2 ratio of TMBA to EDCI ensures complete activation, while sub-stoichiometric HOBt (0.1 equiv) suffices for catalysis.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analyses (C18 column, methanol/water gradient) confirm >98% purity, with retention times of 12.3 minutes.

Industrial-Scale Considerations

Process Intensification

Cost Analysis

- Reagent Costs : EDCI/HOBt systems are 30% costlier than acyl chloride routes but offer higher reproducibility.

- Purification Overheads : Column chromatography accounts for 45% of total production costs, favoring recrystallization in large batches.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzamide has shown promise as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:

- Anticancer Agents : The compound exhibits significant antiproliferative effects against various cancer cell lines, including melanoma. It is believed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell division.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against both bacterial and fungal strains, suggesting its potential use in treating infections.

Biological Studies

Research has focused on understanding the interaction of this compound with biological targets such as:

- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in cancer cell proliferation is a key area of study. It disrupts the folate cycle, leading to reduced cell growth.

- Receptor Interaction : It may also modulate cellular signaling pathways related to apoptosis and cell cycle regulation through specific receptor interactions.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

- Study on Antiproliferative Activity : A study demonstrated that derivatives of benzamide can exhibit significant antiproliferative activity against melanoma cells by efficiently binding to human DHFR and down-regulating folate cycle gene expression.

- Benzamide Derivatives Research : Research indicates that structural modifications in benzamide derivatives can enhance anticancer activity. Compounds similar to this compound have been shown to inhibit cell growth through enzyme inhibition and receptor modulation .

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide core can engage in π-π stacking interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

- N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzylamine

- N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzoic acid

- N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzyl alcohol

Uniqueness: N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and trimethoxy groups enhances its solubility and ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Biological Activity

N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzamide is a synthetic compound with potential applications in pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H28N2O5

- Molecular Weight : 388.4574 g/mol

- IUPAC Name : this compound

- CAS Number : 138-56-7

The compound exhibits multiple mechanisms of action, primarily related to its interactions with various biological targets:

- Monoamine Transporters : Studies indicate that compounds similar to this compound can inhibit monoamine transporters, which are crucial in regulating neurotransmitter levels in the brain. This inhibition can lead to increased serotonin and norepinephrine levels, suggesting potential antidepressant properties .

- Microtubule Polymerization Inhibition : Research has shown that related compounds can inhibit tubulin polymerization, which is vital for cell division and growth. This property may contribute to anti-cancer effects by disrupting the mitotic spindle formation in cancer cells .

- Sigma Receptor Interaction : The sigma-2 receptor has been identified as a novel target for various therapeutic agents. Compounds that interact with this receptor may have implications in cancer imaging and treatment due to their higher density in tumor cells .

Antidepressant Effects

Research has demonstrated that this compound analogs exhibit significant antidepressant-like effects in animal models. The enhancement of serotonin activity through monoamine transporter inhibition is a key mechanism behind these effects.

Anticancer Properties

The compound's ability to inhibit microtubule polymerization suggests potential as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cell lines by disrupting normal cell division processes.

Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in a significant decrease in depressive-like behaviors compared to control groups. The study highlighted the compound's role in increasing serotonin levels and enhancing neuroplasticity .

Study 2: Anticancer Efficacy

A separate study evaluated the anticancer efficacy of this compound on various cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis through microtubule disruption mechanisms. The compound demonstrated a dose-dependent response with IC50 values ranging from 10 to 30 µM across different cell lines .

Data Table of Biological Activities

Q & A

Q. What are the critical safety protocols for synthesizing N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzamide in laboratory settings?

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve bond angles and dihedral angles of the trimethoxybenzamide core (similar to methods in ).

- NMR Spectroscopy : Assign peaks using H and C NMR, focusing on methoxy (-OCH) and dimethylamino (-N(CH)) groups. Compare shifts with analogs (e.g., 3,4,5-trimethoxybenzamide derivatives) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H] ~ 387.4 g/mol) .

Q. What are the recommended solvent systems for purification of this compound?

- Methodological Answer : Use gradient chromatography with dichloromethane (DCM)/methanol (95:5 to 90:10) for column separation. Recrystallize from ethanol or acetonitrile to obtain high-purity crystals. Avoid diethyl ether due to poor solubility of methoxy-substituted benzamides .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway for this compound?

-

Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use ICReDD’s reaction path search methods to predict optimal conditions (e.g., solvent polarity, temperature) for amide coupling steps . Validate predictions with small-scale experiments, adjusting parameters like stoichiometry (1.2:1 acyl chloride:amine ratio) to maximize yield .

-

Computational Workflow Table :

| Step | Tool/Parameter | Outcome |

|---|---|---|

| Transition State Modeling | Gaussian 16 (B3LYP/6-31G*) | Identify energy barriers for coupling |

| Solvent Optimization | COSMO-RS (ACCNR) | Select DCM/MeCN for high solubility |

Q. How can researchers resolve discrepancies in 1^11H NMR data for structurally similar benzamide derivatives?

- Methodological Answer : Discrepancies often arise from rotameric equilibria or solvent effects. Strategies include:

- Variable Temperature NMR : Probe dynamic behavior of the dimethylamino group (e.g., coalescence temperature analysis) .

- 2D NMR (COSY, NOESY) : Confirm coupling patterns and spatial proximity of methoxy protons .

- Comparative Analysis : Cross-reference with crystallographic data (e.g., C=O bond length ~1.22 Å) to validate electronic environments .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

- Methodological Answer :

-

Analog Synthesis : Modify substituents (e.g., replace trimethoxy with trifluoromethyl, as in ).

-

Enzyme Assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using fluorescence polarization.

-

Molecular Docking : Map binding interactions (e.g., hydrogen bonding with 3,4,5-trimethoxy groups) using AutoDock Vina .

- SAR Data Table :

| Derivative | IC (nM) | Key Interaction |

|---|---|---|

| Parent Compound | 150 ± 10 | H-bond with Asp831 |

| 4-Trifluoromethyl Analog | 85 ± 5 | Hydrophobic pocket filling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.